2-(2-Methoxyethyl)oxirane CAS 135579-72-5 properties
2-(2-Methoxyethyl)oxirane CAS 135579-72-5 properties
An In-depth Technical Guide to 2-(2-Methoxyethyl)oxirane (CAS 135579-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) is a functionalized epoxide, a class of chemical intermediates highly valued in organic synthesis for their versatile reactivity. The strained three-membered ether ring allows for regioselective and stereoselective ring-opening reactions, providing a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and characteristic reactivity of 2-(2-Methoxyethyl)oxirane, contextualized within the broader chemical principles governing epoxides. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates from well-established epoxide chemistry to provide a robust framework for its application in research and development, particularly in the synthesis of pharmaceutical intermediates.
Physicochemical Properties
Detailed experimental data for 2-(2-Methoxyethyl)oxirane is not extensively reported. However, its fundamental properties can be derived from its chemical structure and are summarized below.
| Property | Value | Source |
| CAS Number | 135579-72-5 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| SMILES | COCCC1CO1 | [1] |
| IUPAC Name | 2-(2-methoxyethyl)oxirane | N/A |
| Appearance | Colorless to Pale Yellow Oil (Predicted) | [2] |
| Solubility | Predicted to be soluble in many organic solvents like Chloroform, Ethyl Acetate, and Methanol. | [2] |
Note: Some properties are predicted or inferred from structurally similar compounds due to a lack of specific experimental data for CAS 135579-72-5.
Synthesis and Manufacturing
While a specific, validated protocol for the synthesis of 2-(2-Methoxyethyl)oxirane is not detailed in the available literature, its structure suggests a straightforward synthesis from commercially available precursors. The most common and industrially scalable methods for creating epoxides are the epoxidation of alkenes or the intramolecular cyclization of halohydrins.
Conceptual Synthesis Protocol: Epoxidation of 4-Methoxy-1-butene
The most direct route would be the epoxidation of 4-methoxy-1-butene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation. Modern methods often employ catalytic systems that are more atom-economical and safer to handle.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methoxy-1-butene in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a reaction vessel.
-
Buffering (Optional but Recommended): Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the mixture. This is crucial to neutralize the acidic byproduct (e.g., meta-chlorobenzoic acid), preventing acid-catalyzed ring-opening of the newly formed epoxide.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction and minimize side reactions.
-
Reagent Addition: Slowly add a solution of the epoxidizing agent (e.g., m-CPBA) in the same solvent to the stirred reaction mixture. The addition should be dropwise to maintain a low reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(2-Methoxyethyl)oxirane.
Caption: Conceptual workflow for the synthesis of 2-(2-Methoxyethyl)oxirane.
Chemical Reactivity: The Oxirane Ring-Opening
The synthetic utility of 2-(2-Methoxyethyl)oxirane stems from the high ring strain of the epoxide, which readily undergoes nucleophilic ring-opening reactions under either acidic or basic/nucleophilic conditions. This reactivity allows for the introduction of two new functional groups on adjacent carbon atoms with well-defined stereochemistry.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group.[3] The nucleophile then attacks one of the electrophilic ring carbons. The regioselectivity depends on the substitution pattern:
-
For primary/secondary carbons, the attack generally occurs at the less substituted carbon (Sₙ2-like).[3]
-
If a tertiary carbon is present, the attack happens at the more substituted carbon due to a transition state with significant carbocation character (Sₙ1-like).[3]
For 2-(2-Methoxyethyl)oxirane, both carbons are secondary, but one is adjacent to the methoxyethyl group. Nucleophilic attack is expected to primarily occur at the terminal carbon (C3), furthest from the side chain, due to sterics.
Base-Catalyzed Ring-Opening
With strong, basic nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via a direct Sₙ2 mechanism. The nucleophile attacks one of the carbon atoms of the epoxide ring, simultaneously opening the ring. This pathway almost exclusively results in the nucleophile attacking the less sterically hindered carbon atom. For 2-(2-Methoxyethyl)oxirane, this would be the terminal methylene carbon of the oxirane.
Caption: General reaction pathways for the ring-opening of 2-(2-Methoxyethyl)oxirane.
Applications in Drug Development and Organic Synthesis
Functionalized epoxides like 2-(2-Methoxyethyl)oxirane are valuable building blocks in medicinal chemistry. The methoxyethyl group can impart favorable pharmacokinetic properties, such as improved solubility or metabolic stability.
A key application of similar structures is in the synthesis of β-blockers. For instance, the structurally related compound 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane is a known intermediate in the synthesis of Metoprolol.[4] The synthesis involves the ring-opening of the epoxide with an amine (isopropylamine in the case of Metoprolol) to form the final 1,2-amino alcohol pharmacophore. It is plausible that 2-(2-Methoxyethyl)oxirane could serve as a key intermediate for novel compounds where the ether linkage of the phenoxy group is replaced by a carbon-carbon bond, offering a different scaffold for drug design.
Safety and Handling
Epoxides as a class should be handled with care due to their potential reactivity and biological activity. Specific safety data for CAS 135579-72-5 is not available, but the following general precautions for similar small-molecule epoxides should be strictly followed.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7]
-
Incompatible Materials: Keep away from strong acids, strong bases, and oxidizing agents, as these can cause vigorous, exothermic reactions.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6] Some epoxides can be stored in a refrigerator.[2]
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[5][6]
Conclusion
2-(2-Methoxyethyl)oxirane is a versatile chemical intermediate whose value lies in the predictable and synthetically useful reactivity of its epoxide ring. While detailed characterization of this specific molecule is sparse in the literature, its behavior can be confidently predicted based on well-established principles of organic chemistry. Its structure makes it an attractive building block for creating complex molecules, particularly in the field of drug discovery, where it can be used to introduce the 1,2-hydroxy-amine or 1,2-hydroxy-ether functionalities integral to many bioactive compounds. Researchers employing this reagent should rely on the general protocols for epoxide synthesis and reactions while adhering to stringent safety measures appropriate for this class of compounds.
References
-
PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Available at: [Link]
-
PubChem. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-(1-Methoxyethyl)oxirane. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Ethyloxirane;2-methyloxirane;oxirane. National Center for Biotechnology Information. Available at: [Link]
-
PharmaCompass.com. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane. Available at: [Link]
-
ResearchGate. (PDF) Thermal Reactions of Oxiranes. Available at: [Link]
-
NIST. Oxirane, (methoxymethyl)-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL.
-
YouTube. Epoxide Ring Opening 2. Pearson Study Prep. Available at: [Link]
-
Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. Available at: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. Available at: [Link]
-
EPA. Oxirane, 2-methyl-, polymer with oxirane, ether with 2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol (5:1). Substance Registry Services. Available at: [Link]
Sources
- 1. cas 135579-72-5|| where to buy 2-(2-methoxyethyl)oxirane [russian.chemenu.com]
- 2. [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | 56718-70-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. buyat.ppg.com [buyat.ppg.com]
